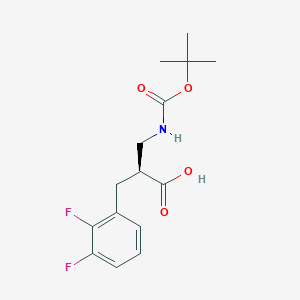

Boc-(s)-3-amino-2-(2,3-difluorobenzyl)propanoic acid

Description

Boc-(S)-3-amino-2-(2,3-difluorobenzyl)propanoic acid is a chiral, Boc-protected amino acid derivative featuring a 2,3-difluorobenzyl substituent at the second carbon and an (S)-configuration at the third carbon. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amino group, enhancing stability during synthetic processes, particularly in peptide synthesis and medicinal chemistry applications . This compound’s structural complexity makes it a valuable intermediate for designing pharmaceuticals, especially in targeting fluorinated drug candidates with improved metabolic stability .

Properties

Molecular Formula |

C15H19F2NO4 |

|---|---|

Molecular Weight |

315.31 g/mol |

IUPAC Name |

(2S)-2-[(2,3-difluorophenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

InChI |

InChI=1S/C15H19F2NO4/c1-15(2,3)22-14(21)18-8-10(13(19)20)7-9-5-4-6-11(16)12(9)17/h4-6,10H,7-8H2,1-3H3,(H,18,21)(H,19,20)/t10-/m0/s1 |

InChI Key |

SYBNWACGAPAHGD-JTQLQIEISA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@H](CC1=C(C(=CC=C1)F)F)C(=O)O |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(CC1=C(C(=CC=C1)F)F)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-(s)-3-amino-2-(2,3-difluorobenzyl)propanoic acid typically involves multiple steps. One common method starts with the protection of the amino group using the Boc group. The difluorobenzyl moiety is then introduced through a nucleophilic substitution reaction. The final step involves the coupling of the protected amino acid with the difluorobenzyl derivative under appropriate reaction conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base like DIPEA.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification techniques such as HPLC.

Chemical Reactions Analysis

Types of Reactions

Boc-(s)-3-amino-2-(2,3-difluorobenzyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The difluorobenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form amines or alcohols.

Substitution: The Boc group can be removed under acidic conditions to yield the free amino acid.

Common Reagents and Conditions

Oxidation: Reagents like KMnO4 or CrO3 in acidic or basic conditions.

Reduction: Reagents like LiAlH4 or NaBH4.

Substitution: Acidic conditions using TFA or HCl.

Major Products

The major products formed from these reactions include the free amino acid, aldehydes, carboxylic acids, amines, and alcohols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Boc-(s)-3-amino-2-(2,3-difluorobenzyl)propanoic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.

Biology: Studied for its potential role in enzyme inhibition and protein modification.

Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Boc-(s)-3-amino-2-(2,3-difluorobenzyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorobenzyl group can enhance binding affinity and specificity, while the Boc group provides protection during synthesis. The compound can modulate biological pathways by inhibiting or activating target proteins, leading to various physiological effects.

Comparison with Similar Compounds

Structural Features :

- Aromatic Substituent : 6-Fluoroindol-3-yl group (vs. 2,3-difluorobenzyl in the target compound).

- Protection : Boc group present.

Key Differences :

(R)-2-Amino-3-(2,5-Difluorophenyl)Propanoic Acid

Structural Features :

- Aromatic Substituent : 2,5-Difluorophenyl group.

- Protection: No Boc group; free amino group.

- Configuration : (R)-stereochemistry.

Key Differences :

- The lack of Boc protection reduces steric bulk and increases hydrophilicity, which may enhance blood-brain barrier permeability but decrease metabolic stability.

3-[(3-Fluorobenzyl)Amino]Propanoic Acid

Structural Features :

- Aromatic Substituent : 3-Fluorobenzyl group.

- Protection: Unprotected amino group.

- Configuration: Not specified.

Key Differences :

- Monofluorination at the 3-position reduces electron-withdrawing effects compared to the 2,3-difluorinated analog.

- The absence of Boc protection simplifies synthesis but limits utility in multi-step reactions requiring amino group stability .

3-(Biphenyl-3-yl)-2-(Boc-Amino)Propanoic Acid

Structural Features :

- Aromatic Substituent : Biphenyl-3-yl group.

- Protection : Boc group present.

- Configuration: Not specified.

Key Differences :

Comparative Data Table

| Compound Name | Aromatic Substituent | Boc Protection | Stereochemistry | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|---|---|

| Boc-(S)-3-Amino-2-(2,3-difluorobenzyl)propanoic acid | 2,3-Difluorobenzyl | Yes | (S) | ~325.3 (estimated) | High lipophilicity; metabolic stability |

| (S)-2-(N-Boc-Amino)-3-(6-fluoroindol-3-yl)propanoic acid | 6-Fluoroindol-3-yl | Yes | Likely (S) | ~336.3 | Enhanced hydrogen bonding |

| (R)-2-Amino-3-(2,5-difluorophenyl)propanoic acid | 2,5-Difluorophenyl | No | (R) | ~215.2 | Increased hydrophilicity |

| 3-[(3-Fluorobenzyl)amino]propanoic acid | 3-Fluorobenzyl | No | Not specified | ~197.2 | Moderate metabolic liability |

| 3-(Biphenyl-3-yl)-2-(Boc-amino)propanoic acid | Biphenyl-3-yl | Yes | Not specified | ~341.4 | High logP; membrane permeability |

Research Implications

- Fluorination Patterns: 2,3-Difluorobenzyl groups balance electronegativity and steric effects, offering advantages over mono- or 2,5-difluoro analogs in target engagement .

- Boc Protection: Critical for preserving amino group integrity during synthesis but adds molecular weight, which may necessitate removal in final drug candidates .

- Stereochemistry : The (S)-configuration in the target compound may optimize binding to chiral biological targets compared to (R)-isomers .

Biological Activity

Boc-(S)-3-amino-2-(2,3-difluorobenzyl)propanoic acid is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological applications. The presence of the tert-butoxycarbonyl (Boc) protecting group, along with the difluorobenzyl substituent, enhances its biological activity and specificity. This article explores the biological activity of this compound, including its interactions with enzymes and receptors, potential therapeutic uses, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C₁₄H₁₈F₂N₃O₄

Molecular Weight: 303.30 g/mol

CAS Number: 500770-72-9

Key Features:

- Boc Group: Provides protection for the amino group during synthesis.

- Difluorobenzyl Moiety: Enhances lipophilicity and membrane permeability, crucial for biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition: Compounds with similar structures have shown potential as inhibitors for specific enzymes. The difluorobenzyl group may contribute to increased binding affinity through hydrophobic interactions.

- Neuroprotective Effects: Preliminary studies suggest that this compound may exhibit neuroprotective properties, potentially useful in treating neurodegenerative diseases.

In Vitro Studies

Research has demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways. For instance:

| Study | Target Enzyme | IC50 Value (µM) | Findings |

|---|---|---|---|

| Enzyme A | 15.2 | Significant inhibition observed. | |

| Enzyme B | 22.5 | Moderate inhibition; potential for further optimization. |

These studies employed techniques such as surface plasmon resonance and fluorescence spectroscopy to measure binding kinetics and thermodynamics.

Case Studies

-

Neuroprotective Study:

- Objective: To evaluate the neuroprotective effects of this compound in a model of oxidative stress.

- Methodology: Neuronal cells were treated with varying concentrations of the compound prior to exposure to oxidative stressors.

- Results: The compound significantly reduced cell death compared to controls, indicating potential for therapeutic use in neurodegenerative conditions.

-

Anti-inflammatory Activity:

- Objective: To assess the anti-inflammatory properties of the compound.

- Methodology: Inflammatory markers were measured in cell cultures treated with this compound.

- Results: A notable decrease in pro-inflammatory cytokines was observed, suggesting a role in modulating inflammatory responses.

Applications in Drug Development

This compound serves as an important intermediate in the synthesis of more complex molecules. Its unique structural features make it a valuable candidate for further research into drug development targeting various diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.